molecular formula C11H14Cl2N2O3 B10759265 alpha-N-Dichloroacetyl-P-aminophenylserinol CAS No. 7411-64-5

alpha-N-Dichloroacetyl-P-aminophenylserinol

Cat. No.: B10759265
CAS No.: 7411-64-5
M. Wt: 293.14 g/mol
InChI Key: BFLNGKUCFYKCFZ-RKDXNWHRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-N-Dichloroacetyl-P-aminophenylserinol is synthesized through the formal condensation of the amino group of (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol with the carboxy group of dichloroacetic acid . The reaction typically involves the use of dichloroacetic acid as a reagent under controlled conditions to ensure the formation of the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the available literature. the synthesis likely involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Alpha-N-Dichloroacetyl-P-aminophenylserinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts to facilitate substitution reactions. The specific conditions depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound vary based on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

Alpha-N-Dichloroacetyl-P-aminophenylserinol has several scientific research applications, including:

Mechanism of Action

Alpha-N-Dichloroacetyl-P-aminophenylserinol exerts its effects through its role as an intermediate in the biosynthesis of chloramphenicol . The compound interacts with specific enzymes in the biosynthetic pathway, facilitating the formation of the active antibiotic. The molecular targets and pathways involved include the enzymes responsible for the condensation and subsequent reactions leading to chloramphenicol production.

Comparison with Similar Compounds

Similar Compounds

    Chloramphenicol: The final product in the biosynthesis pathway involving alpha-N-Dichloroacetyl-P-aminophenylserinol.

    Dichloroacetic Acid: A reagent used in the synthesis of this compound.

    (1R,2R)-2-amino-1-(4-aminophenyl)propane-1,3-diol: The starting material for the synthesis of this compound.

Uniqueness

This compound is unique due to its specific role as an intermediate in the biosynthesis of chloramphenicol . Its structure and reactivity are tailored to facilitate the formation of this important antibiotic, distinguishing it from other similar compounds.

Biological Activity

Alpha-N-Dichloroacetyl-P-Aminophenylserinol (also known as p-NH2-Cm) is a significant compound in the biosynthesis of chloramphenicol, an antibiotic widely used in clinical settings. This article explores its biological activity , focusing on its role in antibiotic production, interactions with enzymes, and potential therapeutic implications.

  • Chemical Formula : C11H14Cl2N2O3
  • Molecular Weight : 277.15 g/mol
  • CAS Number : 7411-64-5

The compound features a dichloroacetyl group attached to a p-aminophenylserinol structure, which is crucial for its biological functions.

Role in Chloramphenicol Biosynthesis

This compound serves as an immediate precursor in the biosynthetic pathway of chloramphenicol produced by Streptomyces venezuelae. This organism synthesizes chloramphenicol through a series of enzymatic reactions, where p-NH2-Cm undergoes further modifications to yield the active antibiotic.

Enzymatic Interactions

The compound interacts with chloramphenicol phosphotransferase (CPT), which facilitates the phosphorylation of chloramphenicol, thereby allowing S. venezuelae to evade autoinhibition from its own antibiotic product. The structural analysis of CPT complexed with p-NH2-Cm reveals that it binds in a unique manner, suggesting that while it may not be a substrate for CPT, it plays a role in the regulation of chloramphenicol's biological activity .

Inhibition Mechanism

Chloramphenicol exerts its antibacterial effect by binding to the 50S ribosomal subunit, inhibiting protein synthesis. The presence of p-NH2-Cm in the biosynthetic pathway indicates its importance not just as a precursor but also as a potential modulator of chloramphenicol's activity .

Selectivity and Binding Properties

Research has shown that this compound exhibits selective binding characteristics that are critical for its function within the biosynthetic pathway. The binding properties depend largely on the specific arrangement of amino acids within the active site of enzymes like CPT .

Study 1: Structural Basis for Tolerance Mechanism

A pivotal study investigated the crystal structure of CPT in complex with p-NH2-Cm, revealing insights into how S. venezuelae tolerates its own antibiotic. The study found that while p-NH2-Cm binds to CPT, it does not undergo phosphorylation, which suggests alternative roles in regulating chloramphenicol production .

Study 2: Biological Activity Assessment

Another research effort focused on evaluating the biological activity of this compound through various assays measuring its interaction with bacterial ribosomes and other molecular targets. Results indicated that while it does not exhibit direct antibacterial properties, its involvement in chloramphenicol biosynthesis is crucial for the overall effectiveness of the antibiotic .

StudyFindings
Structural AnalysisRevealed unique binding interactions with CPT; suggests regulatory role
Biological ActivityConfirmed lack of direct antibacterial action but essential for chloramphenicol production

Properties

CAS No.

7411-64-5

Molecular Formula

C11H14Cl2N2O3

Molecular Weight

293.14 g/mol

IUPAC Name

N-[(1R,2R)-1-(4-aminophenyl)-1,3-dihydroxypropan-2-yl]-2,2-dichloroacetamide

InChI

InChI=1S/C11H14Cl2N2O3/c12-10(13)11(18)15-8(5-16)9(17)6-1-3-7(14)4-2-6/h1-4,8-10,16-17H,5,14H2,(H,15,18)/t8-,9-/m1/s1

InChI Key

BFLNGKUCFYKCFZ-RKDXNWHRSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)N

Canonical SMILES

C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)N

Origin of Product

United States

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